molecular formula C7H10N2OS B3049250 4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- CAS No. 199599-68-3

4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-

Cat. No.: B3049250
CAS No.: 199599-68-3
M. Wt: 170.23 g/mol
InChI Key: YIKRYWHYPPRTPL-UHFFFAOYSA-N
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Description

4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- (CAS: 199599-68-3) is a thiazole derivative characterized by a carboxaldehyde group at position 4 and a dimethylaminomethyl substituent at position 2 of the heterocyclic thiazole ring. Its molecular formula is C₇H₁₀N₂OS, with a molecular weight of 170.23 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(dimethylamino)methyl]-1,3-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-9(2)3-7-8-6(4-10)5-11-7/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKRYWHYPPRTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626916
Record name 2-[(Dimethylamino)methyl]-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199599-68-3
Record name 2-[(Dimethylamino)methyl]-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via a cyclocondensation mechanism, wherein the thioamide group of 2-(dimethylamino)thioacetamide hydrochloride reacts with the α-halo carbonyl moiety of ethyl bromopyruvate. The reaction is conducted in ethanol under reflux conditions (6–8.5 hours total). A two-step addition of ethyl bromopyruvate is employed: an initial charge of 6.3 mL (50 mmol) followed by a secondary addition of 3.2 mL (25 mmol) to ensure complete conversion. The use of ethanol as a solvent facilitates both the reaction kinetics and subsequent workup procedures.

Workup and Purification

After reflux, the mixture is concentrated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous phase is adjusted to pH 10 using solid potassium carbonate to deprotonate intermediates and enhance extraction efficiency. The organic layer is washed sequentially with water and brine, dried over sodium sulfate, and concentrated to yield an amber oil. Final purification is achieved via flash chromatography on silica gel (120 g), though the exact yield remains unspecified in available literature.

Synthesis of Key Intermediate: 2-(Dimethylamino)thioacetamide Hydrochloride

The preparation of 2-(dimethylamino)thioacetamide hydrochloride (CAS 27366-72-9) is a critical precursor step. A modified protocol from Johnson et al. (1992) involves the reaction of dimethylamine with thiocarbonyl derivatives under controlled conditions.

Reaction Parameters

A mixture of sodium hydrogencarbonate and toluene is heated to 60°C, followed by the addition of 1,3-dichloroacetone and thiourea derivatives. After 2 hours of stirring, the reaction achieves a 48% yield of the target thioacetamide hydrochloride. The use of toluene as a solvent optimizes solubility while minimizing side reactions.

Analytical Characterization

While spectral data for 4-thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- are not explicitly provided in the cited sources, intermediate characterization methods include:

  • 1H-NMR and 13C-NMR spectroscopy : Standard for confirming substituent positions and purity.
  • Liquid chromatography–mass spectrometry (LC-MS) : Employed to verify molecular weight (170.23 g/mol) and fragmentation patterns.

Alternative Methodologies and Limitations

Although the cyclocondensation route dominates existing literature, alternative strategies merit consideration:

Thiazole Ring Functionalization

Post-synthetic modification of preformed thiazole cores could theoretically introduce the dimethylaminomethyl and carboxaldehyde groups. However, such approaches face challenges in regioselectivity, particularly when directing substituents to positions 2 and 4 simultaneously.

Industrial-Scale Considerations

Solvent Optimization

Ethanol remains the solvent of choice due to its balance of polarity and boiling point (78°C), which aligns with reflux requirements. Substituting with higher-boiling solvents (e.g., isopropanol) could prolong reaction times without significant yield improvements.

Catalytic Enhancements

The absence of catalysts in the primary method suggests opportunities for optimization. Transition metal catalysts (e.g., CuI or Pd/C) might accelerate cyclization, though risks of overfunctionalization or decomposition must be evaluated.

Chemical Reactions Analysis

4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- has shown potential as a precursor in the synthesis of various bioactive compounds. Its derivatives are being investigated for their pharmacological properties, including:

  • Antimicrobial Activity: Compounds containing thiazole rings often exhibit significant antimicrobial effects. Studies have indicated that derivatives of this compound can inhibit bacterial growth and may be effective against resistant strains.
  • Anticancer Properties: Research has demonstrated that certain thiazole derivatives possess cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

The biological activity of 4-thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- has been explored through various interaction studies:

  • Enzyme Inhibition: The compound's aldehyde group allows it to form covalent bonds with nucleophilic sites on enzymes, potentially modulating their activity. This mechanism is critical in developing enzyme inhibitors for therapeutic use.
  • Neuroprotective Effects: Some studies have suggested that thiazole derivatives can protect neurons from excitotoxicity, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Antimicrobial Activity

A study conducted on various thiazole derivatives, including 4-thiazolecarboxaldehyde, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazole ring could enhance efficacy against resistant strains.

Case Study 2: Neuroprotective Properties

Research published in Nature explored the neuroprotective effects of thiazole derivatives in models of Alzheimer's disease. It was found that compounds similar to 4-thiazolecarboxaldehyde could restore synaptic function and reduce cognitive deficits in transgenic mice models .

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives exhibit diverse biological and chemical properties depending on substituent groups. Below is a detailed comparison of 4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-, with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Applications/Properties References
4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- 2-(dimethylaminomethyl), 4-carboxaldehyde 170.23 Potential solubility enhancer; inferred bioactivity
2-(4-Aminophenyl)thiazole-4-carbaldehyde 4-carboxaldehyde, 2-(4-aminophenyl) 204.25 (estimated) Intermediate in drug synthesis
Methyl 2-(1′,1′-dimethyl-2′-oxopropyl)thiazole-4-carboxylate 2-(branched alkyl), 4-methyl ester ~225 (estimated) Anthelmintic agent precursor
2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide (Compound 40) 2-methylthiazole, benzamide linker 461.50 (estimated) Anticancer, antiviral applications
2-Amino-5-chlorobenzothiazole 2-amino, 5-chloro, benzothiazole core 184.65 Antimicrobial, anti-inflammatory

Structural and Electronic Differences

  • This contrasts with 2-(4-aminophenyl)thiazole-4-carbaldehyde (), where the electron-donating amino group is conjugated to an aromatic ring, altering electronic distribution across the thiazole core . Compound 40 () features a thiazolemethylthio group linked to a benzamide, which introduces steric bulk and sulfur-based reactivity, likely enhancing interactions with biological targets like enzymes or receptors .
  • Functional Group Reactivity: The carboxaldehyde group in the target compound is reactive toward nucleophilic addition (e.g., forming Schiff bases), similar to methyl 2-(1′,1′-dimethyl-2′-oxopropyl)thiazole-4-carboxylate (), where the ester group facilitates further derivatization . In 2-amino-5-chlorobenzothiazole (), the amino and chloro groups enhance hydrogen bonding and halogen interactions, critical for antimicrobial activity .

Physicochemical Properties

  • The target compound’s molecular weight (170.23 g/mol ) is lower than derivatives with aromatic or bulky substituents (e.g., Compound 40 at 461.50 g/mol), suggesting better membrane permeability .
  • Polar functional groups (carboxaldehyde, dimethylamino) likely confer moderate logP values, balancing solubility and lipophilicity for drug-like properties.

Biological Activity

4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring which is known for its reactivity and ability to interact with various biological targets. The presence of the dimethylamino group enhances its solubility and potential bioactivity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 4-thiazolecarboxaldehyde have demonstrated significant antiproliferative effects against various cancer cell lines.

Compound Cancer Type IC50 (µM) Mechanism of Action
4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-Melanoma0.15Inhibition of tubulin polymerization
Thiazole derivativesProstate cancer0.05Induction of apoptosis
Benzamide derivativesBreast cancer0.10Cell cycle arrest

The mechanism often involves the inhibition of tubulin polymerization, leading to disruption in mitotic spindle formation, thus preventing cell division and promoting apoptosis in cancer cells .

2. Antimicrobial Activity

Thiazole derivatives, including the compound , have shown promising antimicrobial properties against a range of pathogens.

  • Gram-positive bacteria: Effective against strains like Staphylococcus aureus.
  • Gram-negative bacteria: Demonstrated activity against Escherichia coli.
  • Fungi: Exhibited antifungal properties against Candida albicans.

The antimicrobial mechanisms typically involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

3. Neuroprotective Effects

Research has also indicated neuroprotective properties associated with thiazole derivatives. For example, compounds similar to 4-thiazolecarboxaldehyde have been studied for their ability to protect neurons from excitotoxicity.

  • Model Used: Primary neuron cultures exposed to oxidative stress.
  • Outcome: Significant reduction in neuronal death compared to control groups.

The proposed mechanism involves modulation of signaling pathways related to inflammation and apoptosis, particularly through inhibition of p38 MAPK pathways .

Case Studies

  • Anticancer Efficacy Study:
    A study evaluated the efficacy of thiazole derivatives in melanoma models. The results indicated that these compounds significantly reduced tumor growth in vivo, correlating with increased apoptosis markers in treated tissues .
  • Neuroprotection Research:
    In a gerbil model of global ischemia, thiazole derivatives were shown to provide neuroprotection similar to established neuroprotective agents. The study emphasized the role of these compounds in mitigating oxidative stress-induced neuronal damage .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-thiazolecarboxaldehyde derivatives with dimethylamino substituents?

The synthesis of 4-thiazolecarboxaldehyde derivatives typically involves multi-step reactions, including cyclocondensation, alkylation, and functional group modifications. For example:

  • Cyclocondensation : A thiazole core can be formed by reacting α-haloketones with thioureas or thioamides under reflux conditions in solvents like ethanol or acetonitrile .
  • Substituent Introduction : The dimethylamino group is introduced via nucleophilic substitution or reductive amination. For instance, reacting a chloromethyl-thiazole intermediate with dimethylamine in the presence of a base (e.g., K₂CO₃) yields the dimethylamino-methyl substituent .
  • Purification : Products are often purified via column chromatography or recrystallization using ethanol/water mixtures, with yields ranging from 57% to 75% depending on steric and electronic effects .

Q. How can researchers confirm the structural integrity of 4-thiazolecarboxaldehyde derivatives?

Structural validation relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the aldehyde proton in 4-thiazolecarboxaldehyde appears as a singlet near δ 9.8–10.2 ppm, while the dimethylamino group shows a triplet at δ 2.3–2.5 ppm (CH₂) and a singlet at δ 2.1–2.3 ppm (N(CH₃)₂) .
  • HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>95%) and verifies molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of 4-thiazolecarboxaldehyde in subsequent derivatization?

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, cyano) at the 2-position increase the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., hydrazone formation). Conversely, electron-donating groups (e.g., dimethylamino) reduce reactivity but improve solubility in polar solvents .
  • Steric Effects : Bulky substituents near the aldehyde group hinder reactions requiring planar transition states (e.g., Knoevenagel condensations). For example, steric hindrance from the dimethylamino-methyl group may necessitate elevated temperatures or catalysts like piperidine .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times can alter results. Standardizing protocols (e.g., MTT assay at 48 hours) is critical .
  • Compound Stability : Thiazole aldehydes may degrade under acidic or oxidative conditions. Stability studies via HPLC at pH 7.4 and 37°C are recommended to confirm intact compound exposure .

Q. How can molecular docking studies guide the design of 4-thiazolecarboxaldehyde-based inhibitors?

  • Target Selection : Prioritize validated targets (e.g., EGFR kinase) with available crystal structures (PDB ID: 1M17).
  • Docking Workflow : Use software like AutoDock Vina to model interactions. For example, the aldehyde group may form hydrogen bonds with catalytic lysine residues, while the dimethylamino group enhances solubility for improved bioavailability .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-
Reactant of Route 2
4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-

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